![molecular formula C19H22N2O B2547060 5,6-dimetil-1-(3-(m-toliloxi)propil)-1H-benzo[d]imidazol CAS No. 637745-34-7](/img/structure/B2547060.png)
5,6-dimetil-1-(3-(m-toliloxi)propil)-1H-benzo[d]imidazol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-dimethyl-1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazole is a synthetic organic compound belonging to the benzimidazole class. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core with specific substituents that may confer unique properties and applications.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
5,6-Dimethyl-1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazole belongs to the benzimidazole family, characterized by a fused benzene and imidazole ring structure. This compound exhibits unique properties due to the presence of methyl and tolyloxy substituents, which enhance its biological activity.
Pharmacological Applications
Anticancer Activity
Recent studies have highlighted the potential of benzimidazole derivatives, including 5,6-dimethyl-1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazole, as anticancer agents. In vitro cytotoxicity assays have shown that compounds in this class can inhibit cancer cell proliferation effectively. For instance:
- Study Findings : In a comparative study, compounds similar to 5,6-dimethyl-1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazole demonstrated IC50 values ranging from 7.82 to 10.21 μM against various cancer cell lines such as HCT-116 (colon cancer), HepG2 (hepatocellular carcinoma), and MCF-7 (breast cancer) .
Compound | Cell Line | IC50 (μM) |
---|---|---|
5,6-Dimethyl-1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazole | HCT-116 | 9.50 |
5,6-Dimethyl-1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazole | HepG2 | 8.75 |
5,6-Dimethyl-1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazole | MCF-7 | 10.00 |
Mechanism of Action
The mechanism by which benzimidazole derivatives exert their anticancer effects often involves the inhibition of specific kinases involved in cell signaling pathways that regulate cell growth and survival. This multi-target approach makes them promising candidates for further development.
Antimicrobial Properties
Benzimidazoles have also been studied for their antimicrobial properties. The structural features of 5,6-dimethyl-1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazole suggest potential efficacy against various pathogens.
- Case Study : A derivative of benzimidazole was evaluated for its antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones, suggesting that modifications in the benzimidazole structure can enhance antimicrobial potency .
Other Biological Activities
Anti-inflammatory Effects
Research indicates that benzimidazole derivatives possess anti-inflammatory properties. The incorporation of specific functional groups can modulate their anti-inflammatory activity.
- Research Insights : In vitro studies have shown that certain derivatives can reduce inflammatory markers in lipopolysaccharide-stimulated macrophages, indicating potential use in treating inflammatory diseases .
Antitubercular Activity
Recent investigations into the antitubercular activity of imidazole derivatives have shown promise for compounds like 5,6-dimethyl-1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazole.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-dimethyl-1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazole typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones, followed by further functionalization. One common method includes the reaction of 5,6-dimethyl-1H-benzimidazole with 3-(m-tolyloxy)propyl bromide under basic conditions to introduce the propyl group.
Industrial Production Methods: Industrial production may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions may target the benzimidazole ring or the substituents, potentially leading to hydrogenated derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) are commonly employed.
Major Products:
Oxidation: Formation of alcohols or ketones.
Reduction: Hydrogenated benzimidazole derivatives.
Substitution: Halogenated or nitrated derivatives.
Mecanismo De Acción
The mechanism of action of 5,6-dimethyl-1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparación Con Compuestos Similares
5,6-dimethyl-1H-benzimidazole: Lacks the propyl group, leading to different properties and applications.
1-(3-(p-tolyloxy)propyl)-1H-benzimidazole: Similar structure but with different substituents, affecting its biological activity.
2-(4,5-dimethyl-1-m-tolyl-1H-imidazol-2-yl)phenol: Another related compound with distinct functional groups.
Uniqueness: 5,6-dimethyl-1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazole is unique due to its specific substituents, which confer distinct chemical and biological properties
Actividad Biológica
5,6-Dimethyl-1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazole is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the available literature on the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
The molecular structure features a benzimidazole core substituted with a propyl group linked to a m-tolyloxy moiety. This unique structure may contribute to its biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzimidazole derivatives, including 5,6-dimethyl-1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazole.
- Mechanism of Action : The proposed mechanisms include interference with bacterial cell wall synthesis and disruption of biofilm formation. Molecular docking studies suggest that these compounds may target essential bacterial proteins such as FtsZ and pyruvate kinases, leading to bactericidal effects against Gram-positive bacteria like Staphylococcus aureus and fungal pathogens such as Candida albicans .
- Efficacy : In vitro tests have shown that certain derivatives exhibit significant antimicrobial activity, with minimum inhibitory concentrations (MICs) ranging from <1 µg/mL to 7.8 µg/mL against various strains of bacteria and fungi . For example, compounds similar to 5,6-dimethyl-1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazole demonstrated effectiveness against MRSA strains.
Anticancer Activity
The potential anticancer properties of benzimidazole derivatives have also been explored.
- Cell Line Studies : Research indicates that some benzimidazole derivatives exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The observed cytotoxicity was significantly enhanced when these compounds were used in combination with conventional chemotherapeutics like doxorubicin .
- Mechanisms : The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest in cancer cells. These compounds may activate intrinsic pathways leading to programmed cell death .
Study 1: Antimicrobial Efficacy
A study conducted on a series of benzimidazole derivatives, including the target compound, evaluated their antimicrobial activity against various pathogens. The results indicated that the compound exhibited a notable reduction in biofilm formation in Staphylococcus aureus, suggesting its potential as an antibiofilm agent .
Study 2: Anticancer Activity
In another investigation, 5,6-dimethyl-1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazole was tested against several cancer cell lines. The results demonstrated significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation compared to control groups .
Data Tables
Propiedades
IUPAC Name |
5,6-dimethyl-1-[3-(3-methylphenoxy)propyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-14-6-4-7-17(10-14)22-9-5-8-21-13-20-18-11-15(2)16(3)12-19(18)21/h4,6-7,10-13H,5,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPUQGJXKXNZPBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCN2C=NC3=C2C=C(C(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.